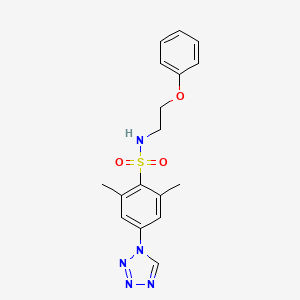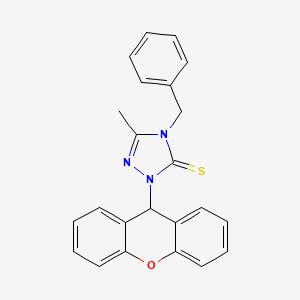![molecular formula C20H14N2O7S B11497991 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11497991.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzo[b,d]furan-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzo[b,d]furan-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzo[b,d]furan-2-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitro group.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Alkyl or aralkyl halides in the presence of DMF and LiH.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Various N-substituted derivatives of the original compound.
Oxidation and Reduction: Corresponding nitroso or amino derivatives.
Hydrolysis: Breakdown products of the sulfonamide linkage.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzo[b,d]furan-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This compound may also interact with cellular pathways involved in inflammation and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
- N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl derivatives
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzo[b,d]furan-2-sulfonamide stands out due to its unique combination of a benzodioxin moiety and a nitrodibenzo[b,d]furan structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H14N2O7S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C20H14N2O7S/c23-22(24)13-2-4-15-16-11-14(3-6-17(16)29-19(15)10-13)30(25,26)21-12-1-5-18-20(9-12)28-8-7-27-18/h1-6,9-11,21H,7-8H2 |
InChI Key |
RERRORKTYILXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzoyl-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11497915.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,2-dimethylpropanamide](/img/structure/B11497921.png)
![(3-Chlorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11497928.png)
![N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11497930.png)

![ethyl 1-[(4-ethyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B11497941.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11497956.png)
![Ethyl 2-{[4-(ethoxycarbonyl)-5-(3-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11497964.png)

![1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B11497978.png)
![N-(furan-2-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11497986.png)
![2-(5-fluoro-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11497998.png)
![N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11498000.png)
